molecular formula C21H20F3N5OS B4371184 N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371184
M. Wt: 447.5 g/mol
InChI Key: ZATYTNQDTRMATJ-UHFFFAOYSA-N
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Description

N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienopyrazole core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Attachment of the phenyl group: This step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a phenylboronic acid derivative.

    Formation of the carboxamide group: This can be accomplished through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Introduction of the pyrazole moiety: This step involves the reaction of the intermediate with a pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Chemical Biology: It can be used in chemical biology research to probe the function of specific proteins and pathways in living cells.

Mechanism of Action

The mechanism of action of N5-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects on cellular processes.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological responses.

Comparison with Similar Compounds

N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thienopyrazole Derivatives: These compounds share the thienopyrazole core structure but may differ in their substituents, leading to variations in their biological activity and chemical properties.

    Trifluoromethylated Compounds: Compounds with a trifluoromethyl group often exhibit unique electronic properties and increased metabolic stability, making them valuable in drug discovery.

    Pyrazole Derivatives: Pyrazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The uniqueness of N5-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5OS/c1-13(12-28-14(2)8-9-26-28)11-25-19(30)17-10-16-18(21(22,23)24)27-29(20(16)31-17)15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATYTNQDTRMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)CNC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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